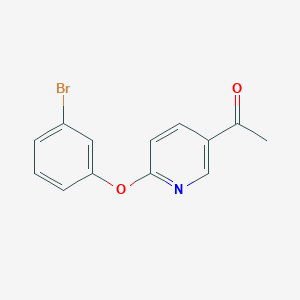
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenoxy group, linked to an ethanone moiety. Its molecular formula is C15H13BrN2O. The presence of the bromine atom in the phenoxy substituent may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyridine derivatives have shown promising antimicrobial effects. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial growth, suggesting that this compound may possess similar properties.
- Antitumor Activity : Compounds containing pyridine rings have been investigated for their anticancer properties. For example, derivatives of pyridine have been shown to induce apoptosis in various cancer cell lines, which raises the possibility that this compound could also exhibit antitumor effects.
The exact mechanism of action for this compound remains to be elucidated. However, related studies suggest several potential pathways:
- Microtubule Disruption : Some pyridine derivatives act as microtubule-destabilizing agents, which can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Certain compounds have been reported to inhibit key enzymes involved in cellular processes, such as phosphodiesterases (PDEs), which could affect signaling pathways critical for cell survival and proliferation .
Antimicrobial Activity
A study focusing on similar bromophenyl compounds demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .
Anticancer Activity
In vitro studies have shown that related pyridine derivatives can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). These studies reported enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Toxicity Assessments
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that some derivatives exhibit low cytotoxicity towards non-cancerous cell lines while maintaining potent activity against targeted cancer cells .
Data Tables
| Activity Type | Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 1-(6-Br) | E. coli | 0.0195 | Strong antibacterial activity |
| Anticancer | Similar | MDA-MB-231 (breast cancer) | 1.0 | Induces apoptosis |
| Enzyme Inhibition | Related | PDE2A | 3.33 | High selectivity over other PDEs |
特性
IUPAC Name |
1-[6-(3-bromophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAWWJQBCBDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














